molecular formula C6H5ClN2O3 B1395836 2-Chloro-3-methoxy-6-nitropyridine CAS No. 886371-75-1

2-Chloro-3-methoxy-6-nitropyridine

Cat. No. B1395836
M. Wt: 188.57 g/mol
InChI Key: XJSAWHJQCHAIDG-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-nitropyridine (2, 6, 3-CMNP) has a planar structure of the Cs point group symmetry . It is used as a reactant in the Suzuki and Negishi couplings reaction and also as a fine chemical intermediate .


Synthesis Analysis

The synthesis of 2-Chloro-6-methoxy-3-nitropyridine involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecule has a planar structure of the Cs point group symmetry. The three Cartesian displacements of the 17 atoms provide 45 internal modes. All 45 fundamental vibrations are active in both IR and Raman .


Chemical Reactions Analysis

6-Methoxy-3-nitropyridine-2-carbonitrile was synthesized from 2-Chloro-6-methoxy-3-nitropyridine . It is used as a reactant in the Suzuki and Negishi couplings reaction .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C. It has a molecular weight of 188.57 g/mol and a density of 1.4±0.1 g/cm3 . The boiling point is 298.5±35.0 °C at 760 mmHg . It has a melting point of 78-80 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

Structural and Spectroscopic Analysis

The compound has been the subject of extensive structural and spectroscopic analyses. For example, the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provided insights into its solid-state structure, employing techniques like IR, NMR, and UV–vis absorption and fluorescence spectroscopy (Marijana Jukić et al., 2010). This detailed analysis revealed interaction patterns and optical properties, marking its potential for various applications.

Methodological Developments

The substance has facilitated the development of new methodologies in organic chemistry. For instance, it's used in the p-Methoxybenzylation of hydroxy groups, showcasing its reactivity and utility in synthesizing PMB ethers under mild conditions and high yields (Masakazu Nakano et al., 2001).

Safety And Hazards

2-Chloro-6-methoxy-3-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers The relevant papers on 2-Chloro-3-methoxy-6-nitropyridine were analyzed to provide the information above .

properties

IUPAC Name

2-chloro-3-methoxy-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSAWHJQCHAIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716952
Record name 2-Chloro-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxy-6-nitropyridine

CAS RN

886371-75-1
Record name 2-Chloro-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Striela, L Misevičienė, O Gedrimaitė, L Labanauskas… - chemija, 2009 - researchgate.net
… 2-Chloro-3-methoxy-6-nitropyridine N-oxide (6) was prepared from 2-chloro-3-methoxypyridine N-oxide by the method described in [18] (mp 103–105 oC. 1H-NMR (CDCl3) δ(ppm): …
Number of citations: 2 www.researchgate.net

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